N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c1-14-11-16(21)3-4-17(14)31(28,29)25-9-2-10-30-18(25)13-24-20(27)19(26)23-12-15-5-7-22-8-6-15/h3-8,11,18H,2,9-10,12-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHQRROYIDAABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide likely involves multiple steps, including the formation of the oxazinan ring, sulfonylation, and subsequent coupling with the pyridinyl group. Typical reaction conditions might include:
Formation of the oxazinan ring: This could involve the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group could be achieved using sulfonyl chlorides in the presence of a base.
Coupling reactions: The final coupling with the pyridinyl group might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide could undergo various chemical reactions, including:
Oxidation: Potential oxidation of the oxazinan ring or other functional groups.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides.
Scientific Research Applications
Overview
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in various scientific fields, particularly medicinal chemistry. Its unique structure, featuring a combination of sulfonyl, oxazinan, and pyridinyl groups, suggests potential applications in pharmacology and biochemical research.
Scientific Research Applications
The compound displays a variety of applications across different scientific domains:
Medicinal Chemistry
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antimicrobial properties. This compound may be explored for its efficacy against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antitumor Potential : The structural features suggest possible interactions with cancer cell pathways, making it a candidate for anticancer drug development .
Biochemical Research
- Biochemical Assays : The compound can serve as a probe in biochemical assays to study specific biological pathways or interactions with enzymes and receptors .
Chemical Biology
Mechanism of Action
The mechanism of action for N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating cellular processes: Such as cell signaling or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key Structural Differences:
N-Ethyl-N′-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide () Substituents: Ethyl group on ethanediamide vs. pyridin-4-ylmethyl in the target compound.
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()
- Substituents : 4-Fluorobenzenesulfonyl (lacking the 2-methyl group) and 2-methylpropyl on ethanediamide.
- Impact : The absence of the 2-methyl group on the benzene ring reduces steric hindrance, possibly altering binding kinetics. The 2-methylpropyl group may lower solubility compared to the pyridinylmethyl substituent .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Core Structure: Chromen-pyrazolopyrimidine hybrid with a benzenesulfonamide group. Relevance: Shares sulfonamide functionality but diverges in core structure, highlighting the role of sulfonyl groups in diverse pharmacophores .
Comparative Data Table:
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility :
- Metabolic Stability :
- Fluorine atoms in the benzenesulfonyl group (common across analogs) likely reduce metabolic degradation, extending plasma half-life .
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound with significant potential in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer therapies. This article provides a comprehensive overview of its biological activities, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 486.6 g/mol. The structure features a sulfonamide group, an oxazinan ring, and a pyridine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H31FN4O6S |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 872724-78-2 |
1. Inhibition of Acetylcholinesterase (AChE)
One of the primary areas of interest for this compound is its potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. AChE inhibitors increase acetylcholine levels in the brain, thereby enhancing cognitive function. Preliminary studies indicate that compounds with similar structures exhibit potent AChE inhibitory activity, suggesting that this compound may also possess similar properties .
2. Anticancer Properties
Research has shown that compounds containing sulfonamide groups can exhibit anticancer activity by disrupting microtubule dynamics and inhibiting cell proliferation. For instance, derivatives of similar sulfonamide compounds have been tested against various cancer cell lines, demonstrating significant antiproliferative effects at nanomolar concentrations .
Case Study:
In a study involving substituted phenyl sulfonates, several derivatives were evaluated for their ability to inhibit cancer cell growth. The most potent compounds showed IC50 values in the low micromolar range against multiple cancer types, including breast and colon cancers . This suggests that this compound may also exhibit similar anticancer properties.
3. Muscarinic Receptor Modulation
The compound may act as an agonist for muscarinic receptors (M1 and M4), which are implicated in various neurological functions and diseases. Compounds that modulate these receptors can potentially be used for treating conditions like schizophrenia and Alzheimer's disease .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzene ring or the oxazinan moiety could enhance its binding affinity to target enzymes or receptors. For example:
- Fluorination at specific positions on the aromatic ring has been shown to improve metabolic stability and receptor binding.
- Altering substituents on the pyridine ring can modulate lipophilicity and bioavailability.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step reactions:
- Sulfonylation : Introduction of the 4-fluoro-2-methylbenzenesulfonyl group via sulfonylation of the oxazinan intermediate under basic conditions (e.g., K₂CO₃ in CH₃CN) .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling to attach the pyridin-4-ylmethyl group, typically using Pd(PPh₃)₄ as a catalyst in dioxane/water at 80–100°C .
- Amidation : Final ethanediamide linkage formation using oxalyl chloride or EDCI/HOBt-mediated coupling .
Key intermediates: 3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl)methanol and pyridin-4-ylmethylamine.
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) using acetonitrile/water gradients .
- NMR : ¹H/¹³C NMR to confirm sulfonyl, oxazinan, and ethanediamide connectivity (e.g., δ ~7.8 ppm for sulfonyl aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–600) .
Q. What are the primary biological targets or assays for this compound?
While direct data is limited, structural analogs (e.g., pyridinyl-piperidinyl ethanediamides) show activity in:
- Kinase inhibition assays : Screening against tyrosine kinases (e.g., ABL1, EGFR) using fluorescence polarization .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM) alter IC₅₀ values .
- Compound purity : Trace impurities (>95% vs. >99%) from incomplete sulfonylation or amidation steps skew results .
- Cell line variability : Differential expression of efflux pumps (e.g., P-gp) impacts intracellular accumulation . Mitigation: Standardize protocols (e.g., CLSI guidelines) and validate purity via orthogonal methods (HPLC, DSC) .
Q. What strategies improve yield in the final amidation step?
- Solvent optimization : Use DMF/DCM mixtures to balance solubility and reaction kinetics .
- Catalyst screening : Compare EDCI, HATU, or DCC for coupling efficiency (reported yields: 60–85%) .
- Temperature control : Conduct reactions at 0–5°C to minimize racemization of the ethanediamide moiety .
Q. How can computational modeling guide structural modifications for enhanced activity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding to kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues) .
- QSAR analysis : Correlate substituent effects (e.g., fluoro vs. methyl groups on the benzenesulfonyl ring) with IC₅₀ values .
- ADMET prediction : SwissADME to optimize logP (target: 2–4) and reduce CYP3A4 inhibition risks .
Methodological Challenges & Solutions
Q. Why does the oxazinan ring opening occur during synthesis, and how is it prevented?
- Cause : Nucleophilic attack by amines or water under acidic/basic conditions .
- Prevention : Use anhydrous solvents (e.g., THF over DMSO) and avoid prolonged exposure to bases like K₂CO₃ .
Q. What experimental designs optimize reaction conditions for scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
